molecular formula C19H23Cl2N5O3S B2713945 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1189964-54-2

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2713945
CAS No.: 1189964-54-2
M. Wt: 472.39
InChI Key: BCOFHHFUGLFOAQ-UHFFFAOYSA-N
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Description

“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride” is a complex organic compound. It contains several functional groups, including a thiazole ring, a pyrazole ring, a morpholino group, and a carboxamide group .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum shows peaks corresponding to the aromatic protons, the CH of the thiazole, the CONH group, and the CH2 group. The 13C-NMR spectrum shows peaks for the carbon atoms in the aromatic nucleus and the thiazole, as well as the carbon of the amide .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the spectroscopic data. For instance, the IR spectrum shows peaks corresponding to various functional groups, such as the phenyl nucleus, the C=C skeletal structure of the phenyl, the CONH group, and the Ar–Cl group .

Scientific Research Applications

Synthesis and Biological Activity

Research in this area often focuses on the synthesis of novel compounds with potential biological activities. For example, studies have explored the synthesis of various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products as potential anti-inflammatory and analgesic agents. These compounds are evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, suggesting a broad interest in developing therapeutic agents from structurally complex molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity and Anticancer Potential

Other studies have focused on synthesizing and characterizing compounds for their cytotoxic activity against cancer cells. For instance, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been investigated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).

Imaging Agents for Neurological Diseases

The development of imaging agents for neurological diseases like Parkinson's disease has also been explored. The synthesis of compounds for positron emission tomography (PET) imaging of LRRK2 enzyme, implicated in Parkinson's disease, showcases the application of complex molecules in understanding and diagnosing neurological conditions (Wang, Gao, Xu, & Zheng, 2017).

Vasorelaxant Agents

Additionally, research into vasorelaxant agents for potentially treating cardiovascular diseases has been conducted. Compounds have been synthesized and evaluated for their ability to induce vasodilation in isolated thoracic aortic rings of rats, with some showing superior activity to prazocin, a known vasorelaxant. This research indicates the potential of structurally complex compounds in developing new treatments for cardiovascular conditions (Hassan, Rahman, Saleh, & Jaleel, 2014).

Antimicrobial Agents

The antimicrobial potential of novel compounds has also been a significant area of research. Studies have synthesized and evaluated the antibacterial and antifungal activities of compounds against various pathogens, contributing to the ongoing search for new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Future Directions

Future research could focus on further exploring the biological activities of this compound and its derivatives. For instance, their potential as anti-inflammatory agents could be investigated further. Additionally, their synthesis could be optimized, and their physical and chemical properties could be studied in more detail .

Mechanism of Action

Target of Action

The primary targets of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride Benzothiazole derivatives have been known to exhibit anti-tubercular activity .

Mode of Action

The exact mode of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride tuberculosis .

Biochemical Pathways

The specific biochemical pathways affected by N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

The molecular and cellular effects of the action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O3S.ClH/c1-23-6-5-14(22-23)18(26)25(8-7-24-9-11-28-12-10-24)19-21-16-15(27-2)4-3-13(20)17(16)29-19;/h3-6H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOFHHFUGLFOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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